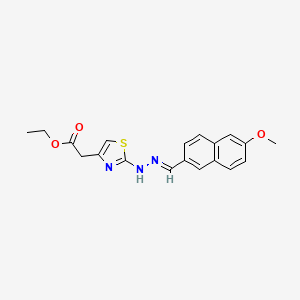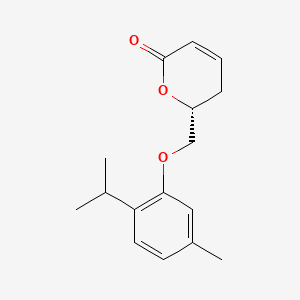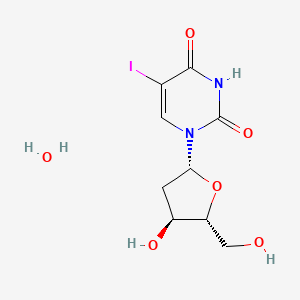
Idoxuridine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idoxuridine monohydrate is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958. This compound became the first antiviral drug approved by the United States Food and Drug Administration for topical use against herpes simplex keratitis . This compound is primarily used as an antiviral agent due to its ability to inhibit viral DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of idoxuridine involves the iodination of deoxyuridine. The process typically includes the following steps:
Iodination: Deoxyuridine is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom into the uracil ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the idoxuridine.
Industrial Production Methods: Industrial production of idoxuridine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine are iodinated using industrial-grade reagents and equipment.
Purification and Formulation: The crude product is purified and formulated into various dosage forms, such as ophthalmic solutions and ointments.
Chemical Reactions Analysis
Types of Reactions: Idoxuridine monohydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in idoxuridine can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: Idoxuridine can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of idoxuridine .
Scientific Research Applications
Idoxuridine monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on DNA replication and repair mechanisms.
Medicine: Primarily used in the treatment of viral eye infections, such as herpes simplex keratitis.
Industry: Utilized in the development of antiviral formulations and drug delivery systems.
Mechanism of Action
Idoxuridine monohydrate acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. This results in the production of faulty DNA that cannot infect or destroy tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .
Comparison with Similar Compounds
Trifluridine: Another nucleoside analogue used to treat viral eye infections.
Acyclovir: A guanosine analogue used to treat herpes simplex virus infections.
Foscarnet: An antiviral agent that inhibits viral DNA polymerase.
Uniqueness of Idoxuridine Monohydrate: this compound is unique due to its specific mechanism of action, which involves the incorporation of an iodine atom into the uracil component of deoxyuridine. This modification blocks base pairing during viral DNA replication, making it an effective antiviral agent for topical use .
Properties
CAS No. |
17140-71-5 |
|---|---|
Molecular Formula |
C9H13IN2O6 |
Molecular Weight |
372.11 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2/t5-,6+,7+;/m0./s1 |
InChI Key |
JWEOOFXTRSOJNN-VWZUFWLJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O.O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


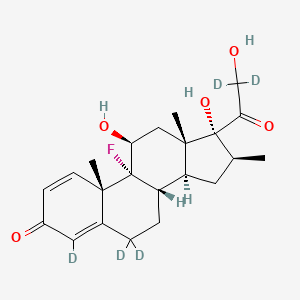
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
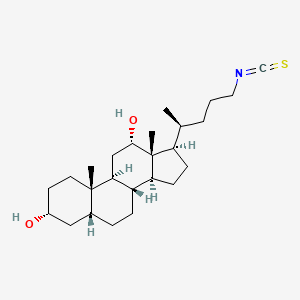
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)

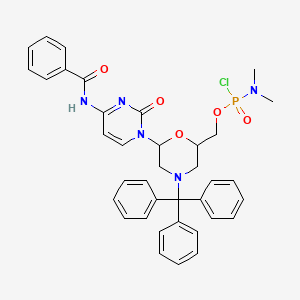

![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
